molecular formula C21H20F2N2O2S2 B2436348 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920256-44-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2436348
CAS No.: 920256-44-6
M. Wt: 434.52
InChI Key: XXUBAYJYSJJARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H20F2N2O2S2 and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H20F2N3OS
  • Molecular Weight : 377.44 g/mol
  • CAS Number : 1216732-83-0

Structural Representation

The structural representation of the compound highlights its functional groups, which are crucial for its biological activity. The presence of a difluorobenzothiazole moiety and a tetrahydrofuran group suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds related to benzothiazoles exhibit significant antitumor activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in tumor progression.
  • Interaction with DNA : Some benzothiazole derivatives form adducts with DNA, leading to cytotoxic effects.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, contributing to cell death.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antitumor Effects

A study conducted by Dubey et al. (2006) evaluated the antitumor effects of benzothiazole derivatives on human cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the nanomolar range, demonstrating potent growth inhibition against breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundIC50 (µM)Cancer Cell Line
Benzothiazole Derivative A0.5MCF-7 (Breast)
Benzothiazole Derivative B0.8HCT116 (Colon)

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited higher efficacy than standard antibiotics.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound C32 µg/mLE. coli
Compound D16 µg/mLS. aureus

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2S2/c1-28-16-6-4-13(5-7-16)9-19(26)25(12-15-3-2-8-27-15)21-24-20-17(23)10-14(22)11-18(20)29-21/h4-7,10-11,15H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUBAYJYSJJARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.